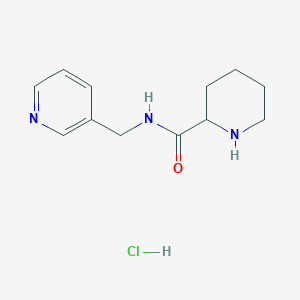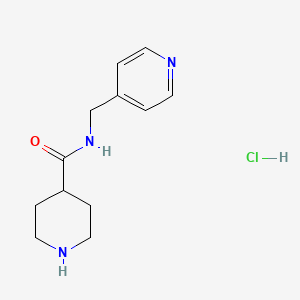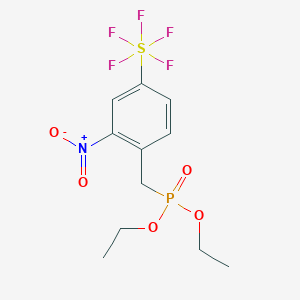
Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate
Descripción general
Descripción
Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) is a chemical compound known for its unique structural features and properties. The presence of the pentafluorosulfanyl group imparts high thermal and chemical stability, high electronegativity, and strong lipophilic character
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) can be synthesized through a vicarious nucleophilic substitution reaction. This involves the reaction of meta- and para-nitro-(pentafluorosulfanyl)benzenes with diethyl chloromethylphosphonate . The reaction typically occurs in the presence of a base such as potassium hydroxide in acetonitrile at ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with different nucleophiles such as alkoxides and thiolates.
Reduction Reactions: The nitro group can be reduced to an amine, which can then undergo further functionalization.
Horner–Wadsworth–Emmons Reaction: This reaction with aldehydes in the presence of potassium hydroxide in acetonitrile produces (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes.
Common Reagents and Conditions
Bases: Potassium hydroxide is commonly used in substitution and Horner–Wadsworth–Emmons reactions.
Reducing Agents: Common reducing agents include hydrogen gas with a catalyst or metal hydrides for the reduction of the nitro group.
Major Products
(E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes: Formed through the Horner–Wadsworth–Emmons reaction.
(Pentafluorosulfanyl)anilines: Formed through the reduction of the nitro group.
Aplicaciones Científicas De Investigación
Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: The pentafluorosulfanyl group imparts unique properties to materials, making them suitable for high-performance applications.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) involves its ability to participate in nucleophilic substitution and reduction reactions. The nitro group acts as an electron-withdrawing group, making the benzyl position more susceptible to nucleophilic attack . The pentafluorosulfanyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (2-nitrobenzyl phosphonate): Lacks the pentafluorosulfanyl group, resulting in different chemical properties.
Diethyl (4-nitrobenzyl phosphonate): Similar structure but different substitution pattern on the benzene ring.
Uniqueness
The presence of the pentafluorosulfanyl group in diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) makes it unique due to the combination of high stability, electronegativity, and lipophilicity . These properties are not commonly found in other similar compounds, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[4-(diethoxyphosphorylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F5NO5PS/c1-3-21-23(20,22-4-2)8-9-5-6-10(7-11(9)17(18)19)24(12,13,14,15)16/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQNWEAJFRTOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F5NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


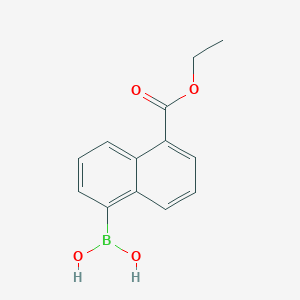

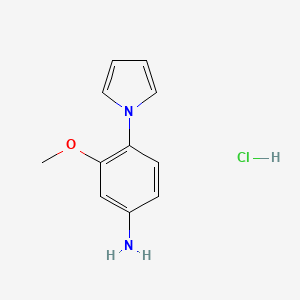
![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)
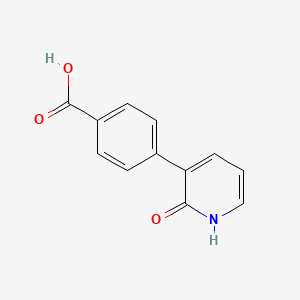


![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)


![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)
